1,3-Dihydro-1-(Piperidin-4-yl)(2H)indol-2-on

Übersicht

Beschreibung

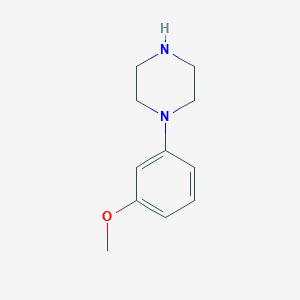

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

NLRP3-Inflammasom-Inhibitor

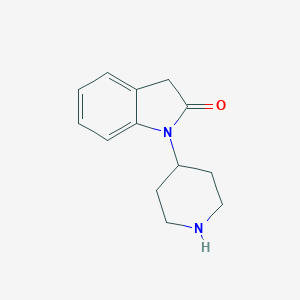

Diese Verbindung wurde bei der Suche nach neuen chemischen Gerüsten verwendet, die NLRP3-Inflammasom-Inhibitoren liefern können . Es wurde eine Pharmakophor-Hybridisierungsstrategie verwendet, indem die Struktur des Acrylsäure-Derivats INF39 mit der 1-(Piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazol-2-on-Substruktur kombiniert wurde, die in HS203873 vorhanden ist, einem kürzlich identifizierten NLRP3-Binder . Die erhaltenen Verbindungen wurden in vitro auf ihre Fähigkeit untersucht, die NLRP3-abhängige Pyroptose und IL-1β-Freisetzung in PMA-differenzierten THP-1-Zellen, die mit LPS/ATP stimuliert wurden, zu hemmen .

Antileukämische Aktivität

Eine neue substituierte Pyrrolo[1,2-a]chinoxalin-Verbindung, die die 1,3-Dihydro-1-(Piperidin-4-yl)(2H)indol-2-on-Struktur beinhaltet, zeigt ein interessantes zytotoxische Potenzial gegen mehrere menschliche Leukämiezellinien (HL60-, K562- und U937-Zellen) . Diese Verbindung wurde über einen mehrstufigen Weg ausgehend von kommerziell erhältlichem 2-Nitroanilin synthetisiert .

Pyroptose-Hemmung

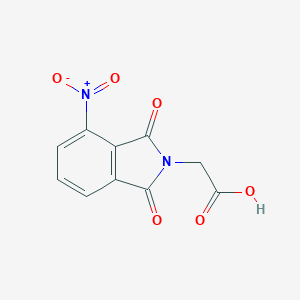

Die Verbindung wurde konjugiert, um ein Molekül zu erhalten, das eine elektrophile Acrylamid-Substruktur trägt, das immer noch in der Lage ist, den pyroptotischen Zelltod und die IL-1β-Freisetzung in menschlichen Makrophagen zu hemmen .

Wirkmechanismus

Target of Action

The primary target of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.

Mode of Action

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one interacts with the NLRP3 inflammasome by binding to it . This binding inhibits the activation of the NLRP3 inflammasome, thereby preventing the release of the pro-inflammatory cytokine IL-1β in differentiated THP-1 cells .

Biochemical Pathways

The compound’s action primarily affects the inflammatory pathway . By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of IL-1β, a key player in the inflammatory response . This can have downstream effects on various processes that are regulated by inflammation.

Result of Action

The molecular and cellular effects of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one’s action include the inhibition of NLRP3 inflammasome activation and the subsequent decrease in IL-1β release . This can lead to a reduction in inflammation, which may be beneficial in the treatment of various inflammatory diseases.

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with the NLRP3 inflammasome, a protein complex involved in the immune response

Cellular Effects

In cellular studies, 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one has been shown to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells This suggests that it may influence cell function by modulating cell signaling pathways and gene expression

Molecular Mechanism

It is thought to bind to NLRP3 and inhibit its activation This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

1-piperidin-4-yl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYDAPQCHWQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920333 | |

| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-91-7, 16223-25-9 | |

| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)

![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)

![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)